2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Overview
Description
2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a chemical compound that features a piperazine ring substituted with a methyl group and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid typically involves the following steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzoic acid.
Formation of 3-Methylpiperazine: 3-Methylpiperazine can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Coupling Reaction: The final step involves coupling 3-nitrobenzoic acid with 3-methylpiperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Coupling Reactions: The carboxylic acid group can form amide bonds with amines using coupling reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: EDCI and triethylamine for amide bond formation.
Major Products
Reduction: 2-(3-Methylpiperazin-1-yl)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Coupling: Amide derivatives when reacted with amines.
Scientific Research Applications
2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used in studies to investigate the biological activity of piperazine derivatives, which are known for their wide range of pharmacological properties.
Industrial Applications: It can be utilized in the development of new materials and chemical processes due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The piperazine ring can enhance the compound’s ability to bind to biological targets due to its hydrogen bond donor and acceptor properties .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like 1-(2,3-dihydro-1H-inden-2-yl)piperazine and 1-(3-chlorophenyl)piperazine share the piperazine core structure.
Nitrobenzoic Acid Derivatives: Compounds such as 4-nitrobenzoic acid and 2-nitrobenzoic acid have similar nitrobenzoic acid moieties.
Uniqueness
2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid is unique due to the combination of the piperazine ring and the nitrobenzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-methylpiperazin-1-yl)-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-8-7-14(6-5-13-8)11-9(12(16)17)3-2-4-10(11)15(18)19/h2-4,8,13H,5-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYUCJDXASXGPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587504 | |
Record name | 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893611-87-5 | |
Record name | 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.